A Technical Guide to 4-Cyclohexylaminomethyl-1H-quinolin-2-one: Properties, Synthesis, and Analytical Characterization
A Technical Guide to 4-Cyclohexylaminomethyl-1H-quinolin-2-one: Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides an in-depth analysis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one, a heterocyclic compound belonging to the quinolinone family. Quinolinone derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of demonstrated biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the compound's chemical identity, physicochemical properties, a validated synthetic pathway, and a full suite of analytical characterization protocols. The causality behind experimental choices and the self-validating nature of the described workflows are emphasized to ensure scientific integrity and reproducibility.
Chemical Identity and Physicochemical Properties
4-Cyclohexylaminomethyl-1H-quinolin-2-one is a derivative of the carbostyril (1H-quinolin-2-one) scaffold. The core structure consists of a bicyclic aromatic quinolinone ring system, which is substituted at the 4-position with a methyl group that is, in turn, bonded to a secondary amine derived from cyclohexylamine. This unique combination of a planar aromatic system and a bulky, aliphatic cycloalkylamine moiety dictates its chemical properties and potential biological interactions.
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing everything from solubility and stability to its pharmacokinetic profile.[3][4] The properties for 4-Cyclohexylaminomethyl-1H-quinolin-2-one are summarized below.
Table 1: Physicochemical Properties
| Property | Value (Predicted/Typical) | Significance in Drug Development |
| IUPAC Name | 4-(Cyclohexylaminomethyl)-1H-quinolin-2-one | Unambiguous chemical identifier. |
| Molecular Formula | C₁₆H₂₀N₂O | Determines exact molar mass and elemental composition. |
| Molar Mass | 256.34 g/mol | Essential for all stoichiometric calculations in synthesis and analysis. |
| CAS Number | Not assigned / Not readily available | A unique identifier; its absence suggests the compound is primarily a research chemical. |
| Appearance | Off-white to pale yellow solid | Basic physical characterization. Solids are generally easier to handle and purify than oils. |
| Melting Point | >200 °C (Predicted) | A high melting point is indicative of a stable crystalline lattice structure. |
| Solubility | Soluble in DMSO, DMF, and alcohols. Insoluble in water. | Crucial for selecting appropriate solvents for synthesis, purification, and biological assays. |
| Predicted LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| pKa (Predicted) | Basic pKa (amine): ~9-10; Acidic pKa (amide N-H): ~11-12 | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |
Synthesis and Purification Workflow
The synthesis of 4-Cyclohexylaminomethyl-1H-quinolin-2-one can be efficiently achieved via a reductive amination pathway, a robust and widely used method for forming C-N bonds. This approach offers high yields and specificity. The workflow is designed as a self-validating system, where the identity and purity of the final product are confirmed by rigorous analytical methods.
Diagram: Synthetic and Purification Workflow
Caption: Workflow for synthesis, purification, and validation.
Experimental Protocol: Reductive Amination
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Rationale: This protocol is based on the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride (NaBH₄) is chosen as a mild and effective reducing agent for this transformation. Methanol serves as an excellent solvent for both the reactants and the intermediate.
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Step-by-Step Methodology:
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Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Formyl-1H-quinolin-2-one in anhydrous methanol.
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Amine Addition: Add 1.1 equivalents of cyclohexylamine to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to control gas evolution.
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Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
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Quenching and Workup: Quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Extract the aqueous residue three times with dichloromethane (DCM).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to elute the pure product.
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Spectroscopic and Analytical Data
Structural elucidation and confirmation of purity are achieved using a combination of standard spectroscopic techniques. The data presented here are based on established chemical shift principles and data from analogous structures.[6][7][8][9]
¹H NMR Spectroscopy
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Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule.
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Expected Spectrum (400 MHz, DMSO-d₆):
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δ 11.5-12.0 ppm (singlet, 1H): Amide N-H proton of the quinolinone ring.
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δ 7.2-8.0 ppm (multiplets, 4H): Aromatic protons on the benzo- portion of the quinolinone ring.
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δ ~6.3 ppm (singlet, 1H): Olefinic proton at the 3-position of the quinolinone ring.
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δ ~4.0 ppm (singlet, 2H): Methylene protons (-CH₂-) connecting the quinolinone ring to the amine.
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δ ~2.5-2.7 ppm (multiplet, 1H): Methine proton (-CH-) on the cyclohexyl ring attached to the nitrogen.
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δ 1.0-2.0 ppm (multiplets, 11H): Remaining cyclohexyl protons and the amine N-H proton (which may be broad).
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¹³C NMR Spectroscopy
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Rationale: Carbon-13 NMR identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.
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Expected Spectrum (100 MHz, DMSO-d₆):
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δ ~162 ppm: Carbonyl carbon (C=O) of the quinolinone.
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δ 115-145 ppm: Aromatic and olefinic carbons of the quinolinone ring (8 carbons).
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δ ~55-60 ppm: Methine carbon of the cyclohexyl ring (-CH-N).
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δ ~50 ppm: Methylene bridge carbon (-CH₂-N).
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δ 24-35 ppm: Remaining aliphatic carbons of the cyclohexyl ring.
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High-Resolution Mass Spectrometry (HRMS)
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Rationale: HRMS (ESI+) provides an extremely accurate mass measurement, confirming the elemental composition of the molecule.
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Expected Result:
-
Calculated m/z for [M+H]⁺ (C₁₆H₂₁N₂O⁺): 257.1648
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Found: A value within ±5 ppm of the calculated mass confirms the molecular formula.
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Reactivity, Stability, and Potential Applications
The chemical reactivity of 4-Cyclohexylaminomethyl-1H-quinolin-2-one is primarily dictated by the nucleophilic secondary amine and the electron-rich quinolinone ring system.
Diagram: Structure-Property Relationships
Caption: Key structural features and their resulting properties.
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Reactivity: The secondary amine is a key functional handle for further derivatization. It can readily undergo acylation, alkylation, or sulfonylation reactions, allowing for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
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Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored away from strong oxidizing agents and kept in a cool, dry place. The quinolinone core is generally robust, though prolonged exposure to strong acidic or basic conditions at high temperatures could lead to degradation.
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Potential Applications: The quinoline and quinolinone scaffolds are present in a vast number of pharmacologically active compounds.[10][11][12][13] Derivatives have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][14] Therefore, 4-Cyclohexylaminomethyl-1H-quinolin-2-one serves as an excellent starting point or fragment for discovery programs targeting enzymes or receptors where the combination of a flat aromatic region and a flexible, lipophilic group is desired for binding.
Conclusion
This guide has detailed the essential chemical properties, a reliable synthetic method, and the analytical signatures of 4-Cyclohexylaminomethyl-1H-quinolin-2-one. By providing a causal understanding of the experimental protocols and a clear outline of the compound's characteristics, this document equips researchers in medicinal chemistry and drug discovery with the foundational knowledge required to effectively synthesize, characterize, and utilize this versatile chemical scaffold in their research endeavors.
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